(3-Fluorooxolan-3-yl)methanamine
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Overview
Description
(3-Fluorooxolan-3-yl)methanamine, commonly referred to as 3FOMA, is a synthetic compound with a wide variety of applications in scientific research, including biochemical and physiological studies. It is a fluorinated derivative of oxolan-3-ylmethanamine, which is an important intermediate in the synthesis of various pharmaceuticals. 3FOMA has a unique chemical structure and is considered to be a useful tool for the study of the structure-function relationships of proteins and other biomolecules.
Scientific Research Applications
Synthesis and Characterization
- A study by Zhai Zhi-we (2014) focused on the synthesis and characterization of a novel 1,3-Dithiolane compound involving a reaction similar to (3-Fluorooxolan-3-yl)methanamine. This work is significant for understanding the chemical properties and potential applications of such compounds in various fields (Zhai, 2014).
Application in Pharmacology
- J. Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, which showed promise as antidepressant drug candidates. Although not directly involving (3-Fluorooxolan-3-yl)methanamine, this study highlights the potential of similar compounds in pharmacology (Sniecikowska et al., 2019).
Catalytic and Chemical Reactions
- Gavin W. Roffe et al. (2016) studied 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for their use in catalytic applications. Their findings are relevant for understanding the catalytic potential of structurally similar compounds like (3-Fluorooxolan-3-yl)methanamine (Roffe et al., 2016).
Biochemical Applications
- Uttara Basu et al. (2014) explored the photocytotoxic properties of Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrating the potential of such compounds in biochemical applications, particularly in photodynamic therapy (Basu et al., 2014).
Molecular Studies and Spectroscopy
- Li Ping-hua (2010) conducted a study on polydentate ligand N,N-bis(4-(6-(pyridine-2-yl)pyridin-2-yl)benzyl)(pyridin-2-yl)methanamine, which involved spectroscopic investigation. This research provides insights into the photophysical behaviors of related compounds, useful in molecular studies (Li, 2010).
properties
IUPAC Name |
(3-fluorooxolan-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-5(3-7)1-2-8-4-5/h1-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPALTVKWFDQXPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorooxolan-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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